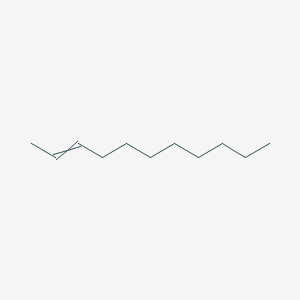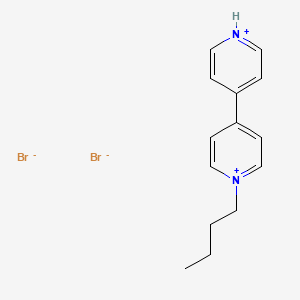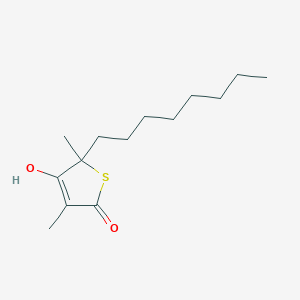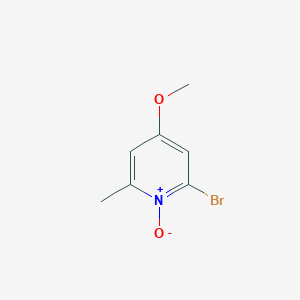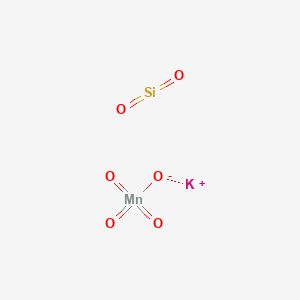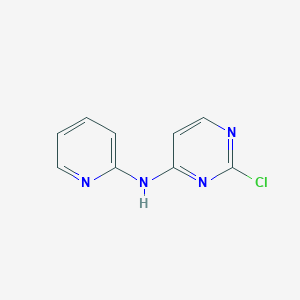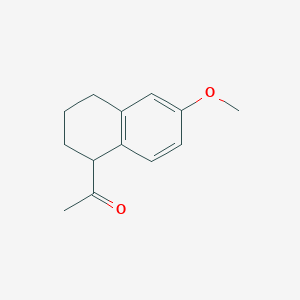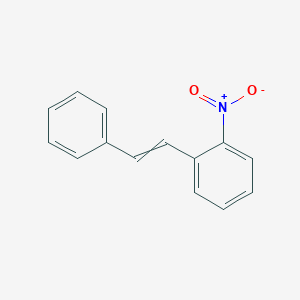
2-nitrostilbene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-nitrostilbene, also known as this compound, is an organic compound with the molecular formula C14H11NO2. It is a derivative of stilbene, characterized by the presence of a nitro group (-NO2) and a phenylethenyl group attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-nitrostilbene can be synthesized through various methods. One common approach involves the nitration of 2-phenylethenylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-nitrostilbene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to form nitro derivatives with higher oxidation states.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group activates the benzene ring towards nucleophilic attack.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Halogens (e.g., chlorine, bromine), Lewis acids (e.g., aluminum chloride).
Major Products Formed:
Oxidation: Amino derivatives.
Reduction: Nitro derivatives with higher oxidation states.
Substitution: Halogenated nitrostilbenes.
Scientific Research Applications
2-nitrostilbene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2-nitrostilbene involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound’s ability to undergo electrophilic aromatic substitution also plays a role in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
2-Nitrostilbene: Shares a similar structure but differs in the position of the nitro group.
4-Nitrostilbene: Another derivative with the nitro group in the para position.
1-Nitro-2-(2-phenylethynyl)benzene: A compound with an ethynyl group instead of an ethenyl group.
Uniqueness: this compound is unique due to its specific structural arrangement, which influences its reactivity and applications. The presence of both the nitro and phenylethenyl groups provides distinct chemical properties that differentiate it from other nitrostilbene derivatives.
Properties
Molecular Formula |
C14H11NO2 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
1-nitro-2-(2-phenylethenyl)benzene |
InChI |
InChI=1S/C14H11NO2/c16-15(17)14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11H |
InChI Key |
RYJATPLJVSILLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(2-(Diphenylmethoxy)ethyl]piperidine](/img/structure/B8481226.png)
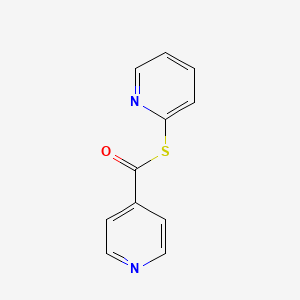
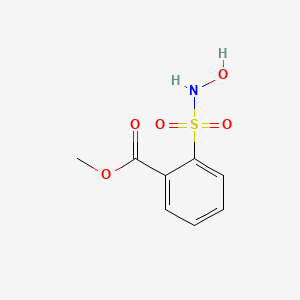
![cis-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole](/img/structure/B8481256.png)
![3-[Tert-butyl(dimethyl)silyl]oxytetradecanal](/img/structure/B8481261.png)
